(4'-Fluoro-3-nitrobiphenyl-4-yl)amine
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Overview
Description
(4’-Fluoro-3-nitrobiphenyl-4-yl)amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a fluoro group at the 4’ position and a nitro group at the 3 position on the biphenyl ring, with an amine group attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Fluoro-3-nitrobiphenyl-4-yl)amine typically involves a multi-step process. One common method starts with the nitration of 4-fluorobiphenyl to introduce the nitro group at the 3 position. This is followed by the reduction of the nitro group to an amine group. The reaction conditions for these steps often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of (4’-Fluoro-3-nitrobiphenyl-4-yl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4’-Fluoro-3-nitrobiphenyl-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted biphenyl derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
(4’-Fluoro-3-nitrobiphenyl-4-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (4’-Fluoro-3-nitrobiphenyl-4-yl)amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
(4’-Chloro-3-nitrobiphenyl-4-yl)amine: Similar structure but with a chloro group instead of a fluoro group.
(4’-Bromo-3-nitrobiphenyl-4-yl)amine: Similar structure but with a bromo group instead of a fluoro group.
(4’-Iodo-3-nitrobiphenyl-4-yl)amine: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (4’-Fluoro-3-nitrobiphenyl-4-yl)amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo analogs. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODICBJLGSCZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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